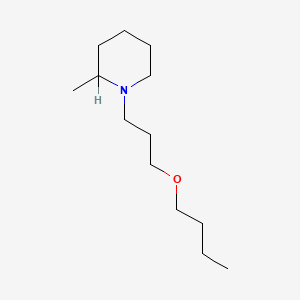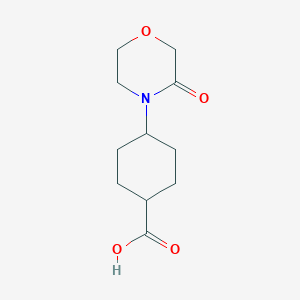![molecular formula C13H15NO B13939049 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole CAS No. 61929-22-4](/img/structure/B13939049.png)
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole is a polycyclic compound that belongs to the class of indeno[2,1-b]pyrroles. This compound is characterized by its unique structure, which includes an indene fused to a pyrrole ring. The presence of an ethoxy group at the 2-position adds to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole can be achieved through multicomponent reactions involving diketene, ninhydrin (indane-1,2,3-trione), and primary amines. One efficient method involves the reaction of diketene with ninhydrin and a primary amine under un-catalyzed conditions. This reaction proceeds smoothly, providing high yields of the desired product. The operational simplicity and tolerance of various functional groups make this method highly advantageous for industrial production .
Chemical Reactions Analysis
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis .
Scientific Research Applications
This compound has found applications in several areas of scientific research. In chemistry, it serves as a building block for the synthesis of more complex polycyclic compounds. In biology and medicine, it has shown potential as a lead compound for the development of new drugs due to its unique structural features. Additionally, its ability to undergo various chemical transformations makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism by which 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved in its action include inhibition of specific enzymes and binding to receptor sites, leading to altered cellular responses. These interactions are crucial for its potential therapeutic applications .
Comparison with Similar Compounds
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole can be compared with other similar compounds such as indeno[1,2-b]furans and indeno[1,2-b]pyrroles. While these compounds share a similar indene core, the presence of different heteroatoms (oxygen in furans and nitrogen in pyrroles) and substituents (ethoxy group) imparts distinct chemical properties and reactivity.
Properties
CAS No. |
61929-22-4 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-ethoxy-1,3a,4,8b-tetrahydroindeno[2,1-b]pyrrole |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-8-11-10-6-4-3-5-9(10)7-12(11)14-13/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
JLLWYZKTXYMAHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2CC3=CC=CC=C3C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
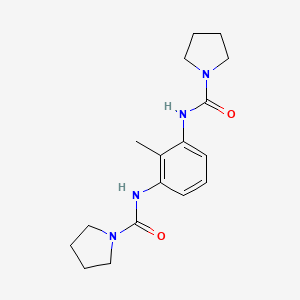
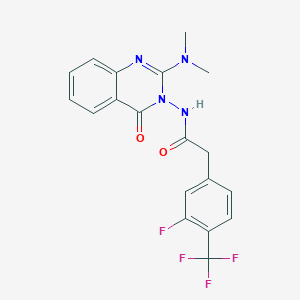
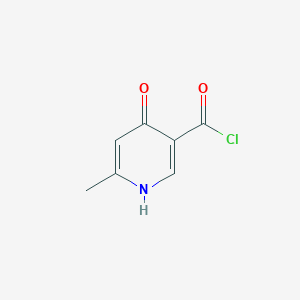

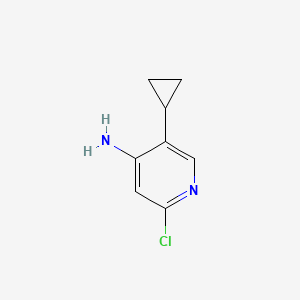
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)

